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Compound of Interest

Compound Name: (Z)-3-methylpent-2-enoic acid

Cat. No.: B1276959 Get Quote

This guide provides a comprehensive overview of the fundamental properties, synthesis, and

reactivity of (Z)-3-methylpent-2-enoic acid, tailored for researchers, scientists, and

professionals in drug development. This document moves beyond a simple recitation of facts to

offer insights into the practical application and theoretical underpinnings of this versatile

chemical intermediate.

Introduction: A Profile of a Valuable Building Block
(Z)-3-Methylpent-2-enoic acid is a methyl-branched, α,β-unsaturated carboxylic acid.[1] Its

structure, featuring a cis-configuration at the double bond, presents a unique stereochemical

profile that is of significant interest in organic synthesis. This compound serves as a valuable

building block for more complex molecules, finding applications as a reference standard in

analytical chemistry and as an intermediate in the synthesis of agrochemicals and

pharmaceuticals.[2] The presence of both a carboxylic acid and a trisubstituted alkene

functional group within a relatively small carbon framework makes it a versatile reagent for a

variety of chemical transformations.

Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a compound is the

bedrock of its effective application in research and development.
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The fundamental properties of (Z)-3-methylpent-2-enoic acid are summarized in the table

below. These values are critical for experimental design, dictating appropriate solvents,

reaction temperatures, and purification strategies.

Property Value Source(s)

IUPAC Name (Z)-3-methylpent-2-enoic acid [1]

Synonyms
3-methyl-2Z-pentenoic acid,

cis-3-Methyl-pent-2-enoic acid
[1][3]

CAS Number 3675-21-6, 19866-51-4 [1][3][4]

Molecular Formula C₆H₁₀O₂ [1]

Molecular Weight 114.14 g/mol [1]

Melting Point 12 °C [3]

Boiling Point ~207.6 - 216.76 °C (estimate) [2][3]

Density ~0.983 - 0.987 g/cm³ [2][3]

pKa ~5.15 (at 25 °C) [3]

Refractive Index ~1.4650 [3]

Note on CAS Numbers: Both CAS numbers 3675-21-6 and 19866-51-4 are frequently

associated with this compound in chemical databases and by suppliers, and they are treated

as synonymous for the purpose of this guide.[1][3][4]

Solubility Profile
Quantitative solubility data for (Z)-3-methylpent-2-enoic acid is not extensively reported in the

literature. However, based on the principles of "like dissolves like" and the known behavior of

short-chain carboxylic acids, a qualitative solubility profile can be established:

Water: As a short-chain carboxylic acid with six carbon atoms, it is expected to be sparingly

soluble in water. The polar carboxylic acid group allows for some interaction with water, but

the nonpolar hydrocarbon tail limits its miscibility. The solubility of carboxylic acids in water

decreases as the carbon chain length increases.[5]
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Polar Organic Solvents: It is expected to be soluble in polar organic solvents such as

ethanol, methanol, and acetone.

Nonpolar Organic Solvents: Due to its hydrocarbon content, it is also expected to be soluble

in nonpolar solvents like diethyl ether and hexane.[2]

Spectroscopic Signature for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized

compound. While a publicly available, experimentally verified spectrum for (Z)-3-methylpent-2-
enoic acid is not readily accessible, the expected NMR and IR signatures can be predicted

based on its structure and data from analogous compounds.

The predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the presence of the

key functional groups and, most importantly, the Z-stereochemistry of the double bond. The

following table outlines the expected chemical shifts in CDCl₃.

Predicted ¹H NMR (CDCl₃):
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Protons
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

-CH₃ (on C5) ~1.1 Triplet ~7.5

Typical for a

methyl group

adjacent to a

methylene.

-CH₂- (on C4) ~2.6 Quartet ~7.5

The methylene

protons are

deshielded by

the adjacent

double bond.

=C-CH₃ (on C3) ~1.9 Doublet ~1.3

The small

coupling

constant to the

vinyl proton is

characteristic of

the Z-isomer.

=CH- (on C2) ~5.7
Multiplet or

Quartet
~1.3

The chemical

shift is in the

typical vinyl

region.

-COOH >9.0 Broad Singlet -

The acidic proton

is typically broad

and downfield.

Justification: The predicted shifts are based on general NMR principles and data from the

closely related compound (Z)-3-Methyl-5-phenyl-2-pentenoic acid, which shows the vinyl proton

at δ 5.65 ppm and the allylic methyl group at δ 1.88 ppm with a small coupling constant (J=1.3

Hz).[6][7] This small coupling across the double bond between the vinyl proton and the allylic

methyl group is a key indicator of the Z configuration.

Predicted ¹³C NMR (CDCl₃):
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Carbon Chemical Shift (δ, ppm) Notes

C=O (C1) ~170-175
Typical for a carboxylic acid

carbonyl.

=CH- (C2) ~115-120

The upfield shift of the β-

carbon is characteristic of α,β-

unsaturated carbonyl systems.

=C(CH₃)- (C3) ~155-160

The quaternary α-carbon is

significantly downfield due to

its position in the double bond

and deshielding by the

carbonyl group.

-CH₂- (C4) ~30-35

-CH₃ (C5) ~12-15

=C-CH₃ ~20-25
The methyl group directly

attached to the double bond.

The IR spectrum provides direct evidence for the key functional groups.

O-H stretch: A very broad absorption from approximately 2500-3300 cm⁻¹ is characteristic of

the hydrogen-bonded carboxylic acid hydroxyl group.

C=O stretch: A strong, sharp absorption between 1690-1710 cm⁻¹ indicates the conjugated

carboxylic acid carbonyl group.

C=C stretch: An absorption around 1640-1650 cm⁻¹ corresponds to the carbon-carbon

double bond.

Synthesis and Methodologies
The stereoselective synthesis of (Z)-3-methylpent-2-enoic acid is a key challenge and a point

of interest for synthetic chemists. General strategies include alkylation reactions and the

isomerization of the corresponding (E)-isomer.[2] A more specific and high-yield approach

involves the hydrolysis of the corresponding methyl ester.
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Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol details a robust and reliable method for the preparation of (Z)-3-methylpent-2-
enoic acid from its methyl ester precursor. The causality behind this choice of reaction is its

simplicity, high yield, and the ease of purification of the final product.

Step 1: Reaction Setup

Step 2: Work-up Step 3: Isolation

Methyl (Z)-3-methyl-2-pentenoate

Reflux for 3 hoursPotassium Hydroxide

Methanol/Water Mixture

Cool and wash with diethyl ether Acidify aqueous phase with HCl (pH < 1) Extract with diethyl ether (3x) Dry organic extracts (Na₂SO₄) Filter and evaporate solvent (Z)-3-Methylpent-2-enoic Acid

Click to download full resolution via product page

Caption: Workflow for the hydrolysis of methyl (Z)-3-methyl-2-pentenoate.

Materials:

Methyl (Z)-3-methyl-2-pentenoate

Potassium hydroxide (KOH)

Methanol (MeOH)

Deionized water

Diethyl ether

Concentrated hydrochloric acid (HCl)
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve methyl (Z)-3-

methyl-2-pentenoate (1.0 eq) in a mixture of methanol and water (e.g., 1:8 v/v).[6]

Add potassium hydroxide (2.5 eq) to the solution.

Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction by thin-layer

chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature.

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any

unreacted starting material.

Carefully acidify the aqueous layer with concentrated HCl until the pH is below 1. A

precipitate or oil may form.

Extract the aqueous layer three times with diethyl ether.

Combine the organic extracts and dry over anhydrous sodium sulfate.

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a

rotary evaporator to yield (Z)-3-methylpent-2-enoic acid. The product can be further

purified by distillation if necessary.

Self-Validation: The success of the synthesis is validated at each stage. Reaction completion is

monitored by TLC. The pH change during acidification is a critical control point. The final

product's identity and purity should be confirmed by NMR and IR spectroscopy, comparing the

obtained spectra with the expected signatures.

Chemical Reactivity and Synthetic Applications
The dual functionality of (Z)-3-methylpent-2-enoic acid dictates its reactivity, making it a

versatile intermediate. As an α,β-unsaturated carbonyl compound, it is susceptible to

nucleophilic attack at both the carbonyl carbon and the β-carbon (vinylogous reactivity).
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Key Reactions

Products

 C₆H₁₀O₂

Esterification
(+ ROH, H⁺)

Carbonyl Reactivity

Hydrogenation
(+ H₂, Pd/C)

Alkene/Carbonyl Reduction

Electrophilic Addition
(+ HBr or Br₂)

Alkene Reactivity

(Z)-3-Methylpent-2-enoate 3-Methylpentanoic Acid 2,3-Dihalo-3-methylpentanoic Acid

Click to download full resolution via product page

Caption: Major reaction pathways for (Z)-3-methylpent-2-enoic acid.

Esterification: As a carboxylic acid, it readily undergoes Fischer esterification when reacted

with an alcohol in the presence of an acid catalyst to form the corresponding ester.[2] This is

a fundamental transformation for protecting the carboxylic acid or for creating derivatives

with different properties.

Hydrogenation: The carbon-carbon double bond can be reduced via catalytic hydrogenation

(e.g., using H₂ gas and a palladium on carbon catalyst) to yield the saturated 3-

methylpentanoic acid.[2] This reaction is key for accessing the saturated carbon skeleton.

Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For

instance, reaction with hydrogen halides (like HBr) or halogens (like Br₂) will add across the

double bond, providing a route to functionalized saturated carboxylic acids.[2]

Michael Addition: As an α,β-unsaturated system, it is susceptible to conjugate addition by

soft nucleophiles at the β-carbon, although this is less common for the free acid compared to

its ester or ketone analogues.
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Safety, Handling, and Toxicology
Due to a lack of specific toxicological studies on (Z)-3-methylpent-2-enoic acid, a cautious

approach to handling based on the hazards of similar α,β-unsaturated carbonyl compounds is

warranted. These compounds are known to be reactive electrophiles and can act as Michael

acceptors, interacting with biological nucleophiles.

General Precautions:

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles, and a lab coat when handling this compound.

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any

vapors.

Skin and Eye Contact: This compound is expected to be an irritant. In case of contact,

immediately flush the affected area with copious amounts of water.

Fire Safety: Use appropriate extinguishing media for organic liquids, such as dry chemical,

carbon dioxide, or alcohol-resistant foam.

While a specific, detailed safety data sheet is not fully populated, general first-aid measures for

carboxylic acids should be followed.[8]

Conclusion and Future Outlook
(Z)-3-Methylpent-2-enoic acid is a foundational building block in organic chemistry. Its defined

stereochemistry and dual functional groups provide a reliable platform for the synthesis of a

wide array of more complex molecules. While its direct application in marketed

pharmaceuticals is not widely documented, its role as a versatile intermediate ensures its

continued relevance in discovery and process chemistry. Future research may focus on

expanding the library of derivatives accessible from this starting material and exploring their

potential biological activities, particularly in areas where the specific spatial arrangement of its

functional groups can be leveraged for targeted molecular design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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